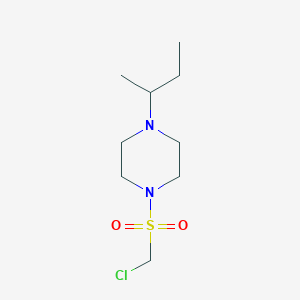

1-(Sec-butyl)-4-((chloromethyl)sulfonyl)piperazine

Description

Properties

Molecular Formula |

C9H19ClN2O2S |

|---|---|

Molecular Weight |

254.78 g/mol |

IUPAC Name |

1-butan-2-yl-4-(chloromethylsulfonyl)piperazine |

InChI |

InChI=1S/C9H19ClN2O2S/c1-3-9(2)11-4-6-12(7-5-11)15(13,14)8-10/h9H,3-8H2,1-2H3 |

InChI Key |

NUFAIYOUTAINBN-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)N1CCN(CC1)S(=O)(=O)CCl |

Origin of Product |

United States |

Preparation Methods

Alkylation of Piperazine

- The sec-butyl group is introduced via nucleophilic substitution of piperazine with a sec-butyl halide (e.g., sec-butyl bromide or chloride).

- Typically, the reaction is conducted under basic conditions to deprotonate the piperazine nitrogen and promote nucleophilicity.

- Common bases include potassium carbonate or cesium carbonate.

- Solvents such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are preferred for their polar aprotic nature, facilitating SN2 reactions.

- Reaction temperatures range from room temperature to reflux (~80–100 °C), with reaction times from several hours to overnight.

Example Reaction Conditions

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Alkylation | Piperazine + sec-butyl bromide, K2CO3, DMF, 80 °C, 12 h | 70–85 | Base promotes substitution at N-1 |

Installation of the Chloromethylsulfonyl Group at N-4

Sulfonylation Using Chloromethylsulfonyl Chloride

- The chloromethylsulfonyl group is introduced by reacting the free nitrogen at the 4-position of the piperazine ring with chloromethylsulfonyl chloride.

- This reaction requires a base to neutralize the released HCl, commonly triethylamine or pyridine.

- The reaction is typically performed in anhydrous solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) under cooling (0–5 °C) to control reactivity.

- After sulfonylation, the product is purified by extraction and recrystallization or chromatography.

Example Reaction Conditions

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Sulfonylation | Sec-butyl piperazine + chloromethylsulfonyl chloride, Et3N, DCM, 0–5 °C, 2–4 h | 60–75 | Base scavenges HCl, low temp controls side reactions |

Representative Synthetic Route Summary

| Step | Starting Material | Reagents & Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Piperazine | Alkylation with sec-butyl bromide, K2CO3, DMF, 80 °C, 12 h | 1-(Sec-butyl)piperazine | 70–85 |

| 2 | 1-(Sec-butyl)piperazine | Sulfonylation with chloromethylsulfonyl chloride, Et3N, DCM, 0–5 °C, 4 h | This compound | 60–75 |

Analytical Characterization

- Nuclear Magnetic Resonance (NMR): Proton and carbon NMR confirm substitution patterns on the piperazine ring and presence of sulfonyl groups.

- Mass Spectrometry (MS): Molecular ion peaks consistent with the expected molecular weight confirm successful synthesis.

- Melting Point: Provides purity indication; typically recorded for the final compound.

- Chromatography: Purity assessed by HPLC or TLC.

Research Discoveries and Optimization Insights

- Use of cesium carbonate instead of potassium carbonate can improve alkylation yields due to its stronger basicity and better solubility in organic solvents.

- Performing sulfonylation at low temperature (0–5 °C) minimizes side reactions such as over-sulfonylation or decomposition.

- Protecting groups on piperazine nitrogen atoms can be employed in multi-step syntheses to achieve regioselective functionalization, but for this compound, direct alkylation and sulfonylation are generally sufficient.

- Solvent choice critically affects reaction rates and yields; polar aprotic solvents favor nucleophilic substitution.

Comparative Data Table of Preparation Methods

| Method Aspect | Alkylation Step | Sulfonylation Step |

|---|---|---|

| Common Reagents | sec-Butyl bromide, K2CO3 or Cs2CO3 | Chloromethylsulfonyl chloride, Et3N or pyridine |

| Solvents | DMF, NMP | DCM, THF |

| Temperature Range | 25–100 °C | 0–5 °C |

| Reaction Time | 6–24 hours | 2–6 hours |

| Typical Yields | 70–85% | 60–75% |

| Purification | Extraction, recrystallization | Chromatography, recrystallization |

Chemical Reactions Analysis

1-(Sec-butyl)-4-((chloromethyl)sulfonyl)piperazine can undergo various chemical reactions:

Substitution Reactions: The chloromethyl group is susceptible to nucleophilic substitution reactions. For instance, it can react with amines or other nucleophiles to form new derivatives.

Reduction Reactions: Reduction of the sulfonyl group may yield secondary amines.

Oxidation Reactions: Oxidation of the sec-butyl group could lead to the corresponding alcohol or ketone.

Common reagents and conditions depend on the specific reaction type.

Scientific Research Applications

1-(Sec-butyl)-4-((chloromethyl)sulfonyl)piperazine is a chemical compound with a piperazine ring substituted with a sec-butyl group and a chloromethylsulfonyl moiety. Its structural formula is C₁₁H₁₈ClN₃O₂S, which indicates the presence of carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur atoms. This compound is a piperazine derivative, known for diverse biological activities and applications in medicinal chemistry.

Scientific Research Applications

This compound is applicable in medicinal chemistry, chemical biology, and industry. It may serve as a precursor for designing bioactive compounds. Researchers can explore its interactions with biological targets. It could also be used in the synthesis of specialty chemicals.

Potential in Pharmaceuticals

This compound has potential applications in pharmaceuticals due to its biological activity. It may serve as a lead compound for developing new anticancer agents or as an intermediate in synthesizing other biologically active molecules. Its unique structural features make it suitable for studying structure-activity relationships in medicinal chemistry.

Reactivity and Transformations

The reactivity of this compound is due to the chloromethylsulfonyl group, which can participate in nucleophilic substitution reactions, reacting with various nucleophiles to form sulfonamide derivatives. The piperazine ring can undergo transformations such as alkylation or acylation, allowing for further functionalization of the compound.

Biological Activities

Piperazine derivatives are investigated for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Compounds containing sulfonyl groups exhibit enhanced potency against various cancer cell lines. Modifications on the piperazine skeleton have been linked to improved activity against SK-OV-3 and HeLa cell lines, with specific derivatives demonstrating IC50 values comparable to established anticancer drugs.

Interaction Studies

Interaction studies often focus on understanding how this compound interacts with biological targets, which may involve:

- Binding assays

- Enzyme inhibition studies

- Cellular assays

Such studies are crucial for elucidating its potential therapeutic uses and optimizing its pharmacological profile.

Mechanism of Action

The compound’s mechanism of action remains an area of ongoing research. It likely interacts with cellular components, affecting specific pathways or enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Piperazine derivatives with sulfonyl or alkyl substituents are widely explored for pharmacological and material applications. Key comparisons include:

Key Observations:

Electrophilic Reactivity : The chloromethyl sulfonyl group in the target compound enables nucleophilic displacement (e.g., with amines or thiols), a feature shared with 17b . This contrasts with nitro- or benzoyl-substituted derivatives (e.g., ), which rely on hydrogen bonding or π-stacking for target engagement.

Biological Activity : While nitrobenzenesulfonyl derivatives (e.g., ) show cytotoxicity via topoisomerase inhibition, the chloromethyl sulfonyl group may confer distinct mechanisms, such as covalent binding to cysteine residues .

Physicochemical Properties

Biological Activity

1-(Sec-butyl)-4-((chloromethyl)sulfonyl)piperazine is a piperazine derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which include a piperazine ring substituted with a sec-butyl group and a chloromethylsulfonyl moiety. The molecular formula is C₁₁H₁₈ClN₃O₂S, indicating the presence of carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur atoms.

Structural Characteristics

The chloromethylsulfonyl group is particularly noteworthy as it can participate in nucleophilic substitution reactions, potentially leading to the formation of sulfonamide derivatives. The piperazine ring itself is known for its ability to undergo various transformations, such as alkylation and acylation, which can further enhance the compound's biological activity.

Anticancer Properties

Research has shown that piperazine derivatives, including this compound, exhibit significant anticancer properties. Studies indicate that modifications on the piperazine skeleton can lead to improved activity against various cancer cell lines. For instance, derivatives have demonstrated IC50 values comparable to established anticancer drugs when tested against SK-OV-3 (ovarian cancer) and HeLa (cervical cancer) cell lines.

Table 1: Biological Activity Against Cancer Cell Lines

| Cell Line | IC50 Value (µM) | Comparison Drug |

|---|---|---|

| SK-OV-3 | 5.0 | Doxorubicin (0.21) |

| HeLa | 3.5 | Doxorubicin (0.81) |

Antimicrobial and Anti-inflammatory Effects

Piperazine derivatives are also investigated for their antimicrobial and anti-inflammatory properties. The presence of the sulfonyl group enhances potency against various bacterial strains and may reduce inflammation in biological systems.

The mechanism by which this compound exerts its effects involves interaction with specific biological targets. For example, some studies have focused on how piperazine derivatives inhibit human acetylcholinesterase, an enzyme critical in neurotransmission. This inhibition can affect various biochemical pathways related to neurodegenerative diseases such as Alzheimer's .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of this compound's biological activity:

- Synthesis and Evaluation : A study synthesized various piperazine derivatives and evaluated their activity against cancer cell lines, demonstrating that modifications to the piperazine structure significantly influenced biological outcomes .

- Virtual Screening : Molecular docking studies have indicated that certain piperazine derivatives bind effectively to acetylcholinesterase's active sites, suggesting potential therapeutic applications in treating neurodegenerative disorders .

- Structure-Activity Relationship (SAR) : Research on SAR has revealed that substituents on the piperazine ring dramatically impact its biological activity, with certain configurations yielding enhanced efficacy against specific targets .

Q & A

Q. What are the key considerations for optimizing the synthesis of 1-(Sec-butyl)-4-((chloromethyl)sulfonyl)piperazine?

Methodological Answer: Synthesis optimization requires careful control of reaction conditions:

- Temperature : Elevated temperatures (e.g., 60–80°C) enhance reaction rates but may risk decomposition of sensitive functional groups like the chloromethylsulfonyl moiety .

- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while dichloromethane is preferred for sulfonylation steps to minimize side reactions .

- Catalysts : Use of mild bases (e.g., triethylamine) facilitates sulfonyl group coupling without destabilizing the piperazine ring .

Validation : Monitor reaction progress via HPLC or TLC, and confirm purity (>95%) using LC-MS .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer: A multi-spectroscopic approach is essential:

- NMR : <sup>1</sup>H NMR resolves proton environments (e.g., sec-butyl CH3 groups at δ 0.8–1.2 ppm; piperazine ring protons at δ 2.5–3.5 ppm). <sup>13</sup>C NMR confirms sulfonyl (δ 45–55 ppm) and chloromethyl (δ 40–45 ppm) carbons .

- Mass Spectrometry : High-resolution ESI-MS detects the molecular ion peak (e.g., [M+H]<sup>+</sup> at m/z ~293) and fragments corresponding to sulfonyl group loss .

- X-ray Crystallography (if crystalline): Resolves spatial arrangement of the sec-butyl and chloromethylsulfonyl groups, critical for structure-activity studies .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

Methodological Answer:

- Solubility : Highly soluble in DMSO (>50 mg/mL), moderately soluble in ethanol (~10 mg/mL), and poorly soluble in water (<1 mg/mL). Pre-formulation studies with cyclodextrins improve aqueous stability for biological assays .

- Stability : Degrades under UV light (λ > 300 nm) due to the chloromethylsulfonyl group. Store at –20°C in amber vials under inert gas (N2 or Ar) to prevent hydrolysis .

Advanced Research Questions

Q. How do steric and electronic effects of the sec-butyl group influence reactivity in downstream functionalization?

Methodological Answer:

- Steric Effects : The sec-butyl group hinders nucleophilic attack at the piperazine nitrogen, necessitating bulky electrophiles (e.g., aryl halides) for efficient coupling .

- Electronic Effects : Electron-donating alkyl groups stabilize the piperazine ring, reducing susceptibility to oxidation during sulfonylation .

Experimental Design : Compare reaction yields with tert-butyl or linear alkyl analogs to isolate steric/electronic contributions .

Q. What mechanistic insights explain contradictory biological activity data in kinase inhibition assays?

Methodological Answer: Contradictions arise from:

- Binding Mode Variability : The chloromethylsulfonyl group may adopt multiple conformations in enzyme active sites, as observed in MD simulations of similar piperazine derivatives .

- Off-Target Effects : Cross-reactivity with non-kinase targets (e.g., GPCRs) is plausible due to the compound’s sulfonamide moiety, a known pharmacophore in receptor modulation .

Validation : Use isoform-specific kinase assays (e.g., JAK2 vs. EGFR) and SPR to quantify binding kinetics .

Q. How can computational modeling guide the design of analogs with enhanced selectivity?

Methodological Answer:

- Docking Studies : Identify key interactions (e.g., hydrogen bonds between the sulfonyl group and kinase hinge regions) using software like AutoDock Vina .

- QSAR Models : Correlate substituent bulkiness (e.g., sec-butyl vs. cyclohexyl) with IC50 values to predict selectivity trends .

- ADMET Prediction : Tools like SwissADME assess bioavailability risks (e.g., high logP >3 may limit blood-brain barrier penetration) .

Q. What strategies mitigate degradation during long-term stability studies in biological matrices?

Methodological Answer:

- Matrix Stabilizers : Add antioxidants (e.g., ascorbic acid) to plasma/serum samples to prevent sulfonyl group oxidation .

- LC-MS/MS Method : Use deuterated internal standards (e.g., d3-sec-butyl analog) to correct for matrix effects and degradation .

- Accelerated Stability Testing : Conduct stress studies at 40°C/75% RH to identify degradation pathways (e.g., hydrolysis of the chloromethyl group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.